molecular formula C19H18Cl2N2O3S B12213775 3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B12213775
M. Wt: 425.3 g/mol
InChI Key: ZSBFHMGVORNFRG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with chlorine atoms and a furan ring, along with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-[2-(thiophen-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
  • 3,4-dichloro-N-[2-(pyridin-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C19H18Cl2N2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

3,4-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H18Cl2N2O3S/c20-12-3-1-5-15-16(12)17(21)18(27-15)19(24)22-11-13(14-4-2-8-26-14)23-6-9-25-10-7-23/h1-5,8,13H,6-7,9-11H2,(H,22,24)

InChI Key

ZSBFHMGVORNFRG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C4=CC=CO4

Origin of Product

United States

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